2-(Boc-aminomethyl)-piperidine
Overview
Description
2-(Boc-aminomethyl)-piperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Applications
- Binge-Eating Behavior and Anxiety Management : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. This compound demonstrated a dose-dependent decrease in calorie intake from hyper-caloric food in a binge-eating protocol and exerted an anxiolytic effect (Guzmán-Rodríguez et al., 2021).
Chemical Synthesis and Applications
- Synthesis of Pharmaceutically Relevant Compounds : The compound has been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important in pharmaceutical compounds (Sheikh et al., 2012).
- Asymmetric Synthesis of Tobacco Alkaloid Anabasine : It has been applied in the asymmetric synthesis of 2-aryl and 2-vinyl piperidines, including the tobacco alkaloid anabasine (Beng & Gawley, 2011).
- Construction of Quinolinones : The compound was used in the synthesis of 4-trifluoromethyl-2-quinolinones, which could bear additional substituents at any available position (Leroux et al., 2006).
- Molecular Structure and Spectroscopic Studies : Detailed molecular structure, spectroscopic studies, and molecular docking research have been conducted on 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting its potential for anticancer activity (Janani et al., 2020).
- Enzymatic Resolution in Alkaloid Synthesis : The enzymatic resolution of N-Boc-piperidine-2-ethanol has been explored for the stereoselective preparation of piperidine alkaloids (Angoli et al., 2003).
- Synthesis of Piperidine and Pyrrolidine Derivatives : It's been used in the highly enantioselective synthesis of 2-substituted piperidines, illustrating potential applications in the synthesis of various organic compounds (Beng & Gawley, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141774-61-0 | |
Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.